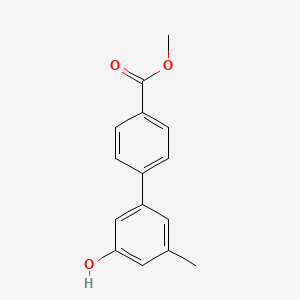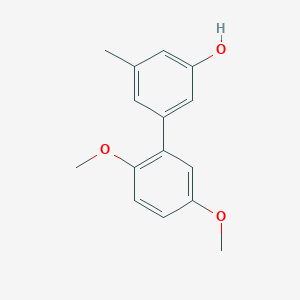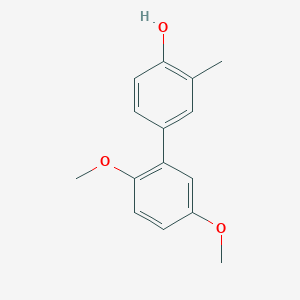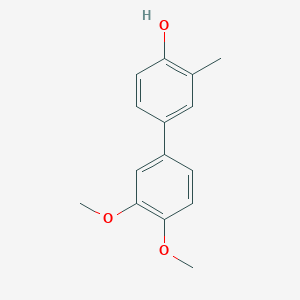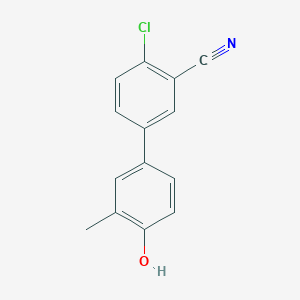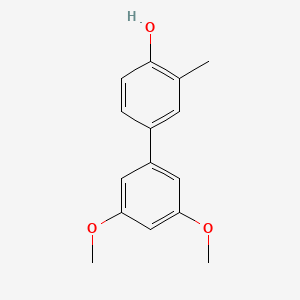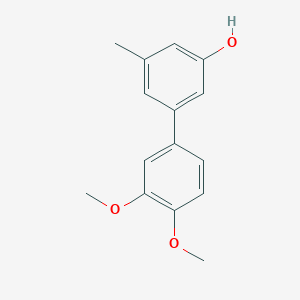
5-(3,4-Dimethoxyphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-3-methylphenol, commonly referred to as 5-DMP, is a phenolic compound found in nature and is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 56-58 °C and a molecular weight of 180.2 g/mol. 5-DMP has a variety of applications in the laboratory, including as a reagent for organic synthesis, as a chromogenic reagent for detecting proteins, as a fluorescent probe for studying enzyme kinetics, and as a spectroscopic reagent for studying the structure of organic molecules.
Applications De Recherche Scientifique
5-DMP has a variety of scientific research applications. It is commonly used as a reagent for organic synthesis, as a chromogenic reagent for detecting proteins, as a fluorescent probe for studying enzyme kinetics, and as a spectroscopic reagent for studying the structure of organic molecules.
Mécanisme D'action
The mechanism of action of 5-DMP is not yet fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase, and is involved in the metabolism of certain drugs and hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 and monoamine oxidase enzymes, which could potentially lead to altered drug metabolism and hormone levels.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-DMP in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using 5-DMP is that it has not been extensively studied, so the full mechanism of action and biochemical and physiological effects are still not fully understood.
Orientations Futures
Given the wide range of potential applications of 5-DMP, there are a variety of future directions that could be explored. These include further research into the mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis methods and optimization of the synthesis conditions could lead to more efficient and cost-effective production of 5-DMP.
Méthodes De Synthèse
5-DMP can be synthesized from commercially available 3,4-dimethoxybenzaldehyde (DMB) and 3-methyl-2-buten-1-ol (MB2) using a two-step reaction. In the first step, DMB is reacted with MB2 in the presence of an acid catalyst to form 5-(3,4-dimethoxyphenyl)-3-methyl-2-buten-1-ol (DMPB). In the second step, DMPB is oxidized with a mild oxidizing agent, such as sodium hypochlorite, to form 5-DMP.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-6-12(8-13(16)7-10)11-4-5-14(17-2)15(9-11)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSVNQKPRZLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683913 |
Source


|
| Record name | 3',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1195585-08-0 |
Source


|
| Record name | 3',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

